molecular formula C11H13NO2 B15208161 (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone CAS No. 82071-15-6

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone

Cat. No.: B15208161
CAS No.: 82071-15-6
M. Wt: 191.23 g/mol
InChI Key: OVSHUBIGPLREMX-CMDGGOBGSA-N
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Description

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is a synthetic organic compound featuring a furan heterocycle linked to a 1-methylpyrrolidin-2-ylidene moiety through an ethanone bridge. This structure classifies it as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Compounds containing furan rings are recognized as key structural elements in numerous pharmacologically active molecules and have been investigated as core structures in developing small-molecule inhibitors for various biological targets . The pyrrolidine ring is a privileged structure in drug design, frequently found in compounds targeting the central nervous system and other therapeutic areas. The distinct push-pull electronic configuration and rigid planar structure of this molecule make it a promising intermediate for the synthesis of more complex heterocyclic systems. Researchers can utilize this compound as a versatile building block to develop novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns. It is particularly suited for exploring new chemical space in the development of therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

82071-15-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2E)-1-(furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone

InChI

InChI=1S/C11H13NO2/c1-12-6-2-4-9(12)8-10(13)11-5-3-7-14-11/h3,5,7-8H,2,4,6H2,1H3/b9-8+

InChI Key

OVSHUBIGPLREMX-CMDGGOBGSA-N

Isomeric SMILES

CN\1CCC/C1=C\C(=O)C2=CC=CO2

Canonical SMILES

CN1CCCC1=CC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diamines with aldehydes or ketones under reductive amination conditions.

    Coupling of the Rings: The furan and pyrrolidine rings are then coupled through a condensation reaction with ethanone, often using a base catalyst to facilitate the formation of the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan and pyrrolidine derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid and pyrrolidine-2-one derivatives, while reduction may produce saturated ethanone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., compound 13) exhibit antiviral activity, suggesting that substitutions on the furan or pyrrolidine rings could modulate bioactivity .

Comparison with Enaminone Derivatives

Enaminones are versatile intermediates in alkaloid synthesis and coordination chemistry. The target compound shares structural motifs with the following:

Compound Name R1 R2 Synthesis Application Crystal System Reference
(2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone Phenyl 2-Phenylprop-2-en-1-yl Alkaloid intermediates Triclinic (P1)
Target Compound Furan-2-yl 1-Methylpyrrolidin-2-ylidene Potential ligand or precursor Not reported

Key Observations :

  • The propenyl group in the phenyl-substituted enaminone () enhances π-conjugation, whereas the furan in the target compound may favor hydrogen bonding via its oxygen atom.
  • Both compounds adopt the E configuration, critical for planar enaminone geometry and intermolecular interactions .

Key Observations :

  • The furan and pyrrolidine groups in the target compound may improve solubility compared to purely aromatic analogs.
  • Halogenation (e.g., Br, Cl in compound 13) increases molecular weight and lipophilicity, often enhancing target binding but reducing solubility .

Biological Activity

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, including its pharmacological potential, synthesis methods, and interaction studies with biological targets.

Structural Characteristics

The compound features a furan ring and a pyrrolidine moiety , which contribute to its reactivity and interaction with biological systems. The furan ring provides aromatic properties, while the nitrogen functionality of the pyrrolidine enhances its potential for various pharmacological effects. The conjugated system present in the structure is believed to play a crucial role in its biological activity.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antioxidant Activity : Compounds containing furan and pyrrolidine rings have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress in cells.
  • Antimicrobial Effects : Some derivatives have shown effectiveness against various pathogens, indicating potential applications as antimicrobial agents.
  • CNS Activity : The structure suggests possible interactions with neurotransmitter systems, particularly through modulation of GABA receptors, akin to other pyrrolidine-containing compounds.

Synthesis Methods

Several synthetic routes can be employed to produce this compound. These methods highlight the compound's versatility in organic synthesis:

  • Condensation Reactions : Utilizing furan derivatives and pyrrolidine precursors.
  • Cyclization Techniques : Involving the formation of the furan ring through cyclization of suitable precursors.
  • Functional Group Transformations : Modifying existing compounds to introduce necessary functional groups.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics. Interaction studies may include:

  • Molecular Docking Studies : To predict binding affinities to various receptors.
  • In Vitro Assays : Evaluating the compound's effects on cell lines and microbial cultures.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-MethylpyrrolePyrrole ringExhibits distinct electronic properties
2-AcetylfuranFuran ring with an acetyl groupKnown for flavoring applications
4-MethylfuranMethyl-substituted furanUsed in organic synthesis
5-HydroxymethylfurfuralFurfural derivativeDemonstrated antioxidant properties

The combination of both furan and pyrrolidine functionalities in this compound may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on assessing the biological activity of this compound through various methodologies:

  • Antioxidant Studies : Research has shown that derivatives exhibit significant free radical scavenging activity, which is crucial for therapeutic applications in oxidative stress-related diseases.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound has notable efficacy against specific bacterial strains, suggesting its potential as an antimicrobial agent.
  • Neuropharmacological Assessment : The compound's interaction with GABA receptors was evaluated, showing promising results that indicate potential use in treating CNS disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis via enaminone intermediates is common. For example:

  • Step 1 : Prepare pyrrolidine derivatives using cyclization reactions (e.g., formaldehyde/amine condensation) .
  • Step 2 : Couple the pyrrolidine intermediate with furan-2-yl ethanone via a nucleophilic substitution or Wittig reaction. Use coupling reagents like DCC or EDC for amide/ketone bond formation .
  • Optimization : Microwave-assisted synthesis (80–120°C, DMF solvent) improves reaction efficiency. Monitor purity via HPLC (>95% purity threshold) .

Q. How can the stereochemical configuration (E/Z isomerism) of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration (e.g., triclinic crystal system, P1 space group, as in related enaminones) .
  • NMR spectroscopy : Use NOESY to detect spatial proximity of furan and pyrrolidine protons. Coupling constants (J) >12 Hz in 1H^{1}\text{H}-NMR indicate trans (E) configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identify ketone (C=O stretch ~1700 cm1^{-1}) and furan ring (C-O-C ~1250 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ at m/z 219.2 (calculated for C12_{12}H13_{13}NO2_2) .
  • 13C^{13}\text{C}-NMR : Assign peaks for carbonyl (δ ~200 ppm) and pyrrolidine carbons (δ 40–60 ppm) .

Advanced Research Questions

Q. How does the compound’s conformational flexibility impact its biological or chemical reactivity?

  • Methodology :

  • Molecular dynamics (MD) simulations : Analyze energy barriers for pyrrolidine ring puckering and furan rotation (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Pharmacophore mapping : Compare binding modes with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., conflicting 1H^{1}\text{H}-NMR shifts)?

  • Methodology :

  • Solvent standardization : Re-run spectra in deuterated DMSO or CDCl3_3 to eliminate solvent-induced shifts .
  • Cross-validate with analogs : Compare data with structurally similar compounds (e.g., 1-(indolin-1-yl)ethanone derivatives) .

Q. How can computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT calculations : Compute Fukui indices to identify reactive sites (e.g., pyrrolidine nitrogen as nucleophile, furan β-carbon as electrophile) .
  • Transition state analysis : Use QM/MM simulations to model reaction pathways (e.g., ketone reduction with NaBH4_4) .

Q. What experimental approaches elucidate the mechanism of its interaction with enzymes or receptors?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (Kd_d, kon_{on}/koff_{off}) for receptor-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

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